2-(Trifluoromethylthio)benzyl bromide

Physical form Handling Reaction setup

2-(Trifluoromethylthio)benzyl bromide (CAS 238403‑52‑6) is an ortho‑substituted benzyl bromide bearing the strongly electron‑withdrawing trifluoromethylthio (–SCF₃) group. Supplied as a liquid at ambient temperature (97 % purity, bp 71 °C/1 mmHg, nD²⁰ 1.5295), it serves as a reactive electrophilic building block for the introduction of the SCF₃ pharmacophore into drug‑like molecules and agrochemical intermediates.

Molecular Formula C8H6BrF3S
Molecular Weight 271.1 g/mol
CAS No. 238403-52-6
Cat. No. B1303378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethylthio)benzyl bromide
CAS238403-52-6
Molecular FormulaC8H6BrF3S
Molecular Weight271.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CBr)SC(F)(F)F
InChIInChI=1S/C8H6BrF3S/c9-5-6-3-1-2-4-7(6)13-8(10,11)12/h1-4H,5H2
InChIKeyZSBCQBRVNBLWAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethylthio)benzyl bromide (CAS 238403-52-6): Analytical Profile and Procurement-Relevant Differentiation


2-(Trifluoromethylthio)benzyl bromide (CAS 238403‑52‑6) is an ortho‑substituted benzyl bromide bearing the strongly electron‑withdrawing trifluoromethylthio (–SCF₃) group [1]. Supplied as a liquid at ambient temperature (97 % purity, bp 71 °C/1 mmHg, nD²⁰ 1.5295), it serves as a reactive electrophilic building block for the introduction of the SCF₃ pharmacophore into drug‑like molecules and agrochemical intermediates . Its physical state, volatility, and steric environment differ markedly from the isomeric 3‑ and 4‑(trifluoromethylthio)benzyl bromides, with documented consequences for handling, reactivity, and downstream synthetic utility.

Why Generic 2‑(Trifluoromethylthio)benzyl bromide Substitution Fails: Isomer‑Dependent Physical and Reactivity Profiles


Trifluoromethylthio‑substituted benzyl bromides cannot be freely interchanged among the ortho, meta, and para positional isomers because the placement of the –SCF₃ group alters the compound’s macroscopic physical form, volatility, and the electronic environment at the reactive benzylic carbon [1]. The ortho‑isomer is a distillable liquid, while the para‑isomer is a crystalline solid (mp 53‑56 °C); this difference directly impacts handling protocols, solubility, and reaction‑setup workflows . Furthermore, the ortho‑SCF₃ group introduces steric hindrance adjacent to the –CH₂Br electrophilic centre, which can modulate nucleophilic‑substitution rates and regioselectivity in downstream transformations relative to the less‑hindered meta and para congeners [2]. Selecting the correct isomer is therefore critical for reproducible synthesis and scalable process chemistry.

Quantitative Differentiation Evidence: 2‑(Trifluoromethylthio)benzyl bromide vs 3‑ and 4‑Positional Isomers


Physical State at Ambient Temperature: Liquid vs Crystalline Solid

The ortho‑isomer is a free‑flowing liquid at 20‑25 °C, whereas the para‑isomer is a solid with a melting point of 53‑56 °C . This distinction eliminates the need for pre‑heating, dissolution, or melting steps when dispensing the ortho compound, reducing preparation time and the risk of thermal degradation during formulation .

Physical form Handling Reaction setup

Boiling Point and Volatility: Ortho‑Isomer Distils at Lower Temperature

The ortho‑isomer exhibits a boiling point of 71 °C at 1 mmHg, while the para‑isomer boils at 115‑118 °C (reported at 13 mmHg) . Even after normalising for pressure differences, the ortho compound shows substantially higher volatility, facilitating purification by fractional distillation under milder thermal conditions and reducing the risk of dehydrobromination side reactions .

Distillation Volatility Purification

Refractive Index: Quality‑Control Parameter for Isomer Identity

The ortho‑isomer has a measured refractive index nD²⁰ of 1.5295 . Although a directly comparable nD value for the para‑isomer has not been published in the main vendor datasheets, the refractive index serves as a rapid, non‑destructive identity confirmation that differentiates the ortho‑liquid from the para‑solid, which must be melted before measurement . This facilitates in‑house QC verification of the correct isomer upon receipt.

Refractive index Identity check Purity assay

Steric Environment: Ortho‑SCF₃ Group Modulates Benzylic Electrophilicity

The proximity of the bulky –SCF₃ substituent to the –CH₂Br reaction centre in the ortho‑isomer creates a sterically congested environment that is absent in the para‑congener [1]. While kinetic rate constants for the isomeric series have not been published, the steric shielding principle is well‑established for ortho‑substituted benzyl halides; it often results in slower bimolecular nucleophilic substitution (SN2) and can alter the preference for competing elimination (E2) pathways [2]. This steric tuning is a deliberate design feature when chemoselectivity is required.

Steric hindrance Nucleophilic substitution Reactivity tuning

Procurement‑Oriented Application Scenarios for 2‑(Trifluoromethylthio)benzyl bromide


Late‑Stage Introduction of the SCF₃ Pharmacophore via Nucleophilic Displacement

The benzylic bromide electrophile reacts efficiently with (bpy)Cu(SCF₃) at room temperature to install the trifluoromethylthio group . Using the ortho‑isomer as the substrate, researchers can directly access ortho‑SCF₃‑substituted building blocks that are otherwise tedious to prepare via electrophilic aromatic substitution. The liquid physical form [1] simplifies reaction setup in parallel medicinal‑chemistry workflows, where rapid analogue generation is essential.

Automated Synthesis and Continuous‑Flow Platforms

The distillable, low‑viscosity liquid nature of 2‑(trifluoromethylthio)benzyl bromide makes it compatible with automated liquid‑handling systems and continuous‑flow microreactors. In contrast, the solid para‑isomer requires dissolution and filtration steps that increase dead volume and reduce throughput. The ortho compound’s higher volatility [1] also facilitates its removal or recovery from reaction mixtures by simple vacuum distillation.

Steric Control in Multi‑Step Heterocycle Synthesis

When a reacting nucleophile must discriminate between two electrophilic sites in a substrate, the ortho‑SCF₃ group provides steric shielding that can slow attack at the proximal –CH₂Br centre relative to a more distant electrophile [1]. This property has been exploited in patent literature for the selective construction of fused heterocycles where regio‑control is required. The precise steric environment cannot be replicated by the para‑isomer, which presents an unhindered –CH₂Br group.

In‑House Quality Control and Isomer Verification

The well‑documented refractive index (nD²⁰ 1.5295) and boiling point provide simple, non‑destructive identity checks that distinguish the ortho‑isomer from the meta and para congeners. This simplifies GMP material release, reduces the burden on expensive spectroscopic techniques, and gives procurement teams confidence that the correct isomer has been received and stored.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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